molecular formula C8H6Cl2FNO B2922575 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide CAS No. 874804-35-0

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide

Cat. No.: B2922575
CAS No.: 874804-35-0
M. Wt: 222.04
InChI Key: LKTLTXBTNBZOMZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide (CAS: 395-36-8) is a chloroacetamide derivative featuring a phenyl ring substituted with chlorine at the meta position and fluorine at the ortho position. Its molecular structure includes a chloroacetamide backbone, making it a versatile intermediate in organic synthesis and pharmaceutical development. The compound is synthesized via nucleophilic substitution, typically by reacting chloroacetyl chloride with 3-chloro-2-fluoroaniline under controlled conditions .

Chloroacetamides are widely used in medicinal chemistry due to their ability to form hydrogen bonds and participate in electrophilic reactions.

Properties

IUPAC Name

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTLTXBTNBZOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-chloroacetyl chloride+3-chloro-2-fluoroanilineThis compound+HCl\text{2-chloroacetyl chloride} + \text{3-chloro-2-fluoroaniline} \rightarrow \text{this compound} + \text{HCl} 2-chloroacetyl chloride+3-chloro-2-fluoroaniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of chloroacetamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of Chloroacetamide Derivatives
Compound Name Substituents Key Applications/Activities References
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide 3-Cl, 2-F on phenyl ring Pharmaceutical intermediate (anticancer)
Acetochlor Ethoxymethyl, 2-ethyl-6-methylphenyl Herbicide (pre-emergent)
2-Chloro-N-(4-fluorophenyl)acetamide 4-F on phenyl ring Intermediate for quinoline derivatives
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide 3-Cl, 4-F on phenyl ring Structural analogue (similarity score: 0.92)
Compound 7d (OMS9 derivative) 2-Fluoro-phenoxy group Anticancer (IC50: 1.8 µM on Caco-2 cells)
S-Metolachlor TP 2-Ethyl-6-methylphenyl Herbicide transformation product

Metabolic and Environmental Considerations

  • Herbicide Metabolites : Transformation products (TPs) of S-metolachlor, such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, are prioritized in environmental studies due to their persistence. The target compound’s ortho-fluoro group may reduce environmental stability compared to these TPs .
  • Synthetic Byproducts : Derivatives like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) (a byproduct in chloroacetamide synthesis) underscore the need for precise reaction control to avoid unwanted products .

Physicochemical Properties

  • Hydrogen Bonding : The intramolecular C–H···O interaction in 2-chloro-N-(4-fluorophenyl)acetamide stabilizes its crystal structure, a feature likely shared by the target compound due to its similar acetamide backbone .
  • Lipophilicity : Fluorine and chlorine substituents increase logP values, enhancing membrane permeability. For example, 2-chloro-N-[5-(4-fluorobenzyl)-thiazol-2-yl]-acetamide (logP: 3.1) exhibits favorable pharmacokinetic properties .

Biological Activity

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₇Cl₂FNO, with a molar mass of approximately 207.05 g/mol. Its structure features a chloro group and a fluorophenyl moiety which are critical for its biological activity. The presence of these functional groups influences its reactivity and interaction with biological targets.

Research indicates that this compound primarily acts through the inhibition of specific proteins involved in critical cellular pathways. Notably, it has been shown to inhibit activin receptor type IIB (ACTRIIB), which is part of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is crucial for regulating various cellular processes such as proliferation, differentiation, and migration .

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Antibacterial Activity : Studies have demonstrated that this compound possesses antibacterial properties against various pathogens, including Klebsiella pneumoniae. The presence of the chloro atom enhances its antibacterial efficacy by stabilizing interactions with target enzymes such as penicillin-binding proteins (PBPs), leading to cell lysis .
  • Cytotoxicity : Evaluations of cytotoxic effects indicate that while the compound shows antibacterial activity, it also displays low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic window for potential use in clinical settings .

Minimum Inhibitory Concentration (MIC)

A significant aspect of evaluating the antibacterial activity involves determining the MIC. In studies comparing this compound with related compounds, it was found to have a lower MIC against K. pneumoniae, indicating stronger antibacterial action:

CompoundMIC (µg/mL)
This compound512
N-(4-fluoro-3-nitrophenyl)acetamide1024

This data illustrates that the addition of the chloro group significantly enhances the antibacterial potency of the acetamide derivatives .

Time-Kill Kinetics

Time-kill studies further support the compound's efficacy, showing a significant reduction in colony-forming units (CFUs) after exposure to treatment. After 10 hours at the MIC concentration, a complete reduction in viable cells was observed, confirming its bactericidal properties .

Hemolytic Activity

The hemolytic potential of this compound was assessed to determine safety in human applications. Results indicated low hemolytic activity across different blood types, suggesting minimal adverse effects on red blood cells at therapeutic concentrations .

Mutagenicity Assessment

Genotoxicity tests revealed that this compound exhibits low mutagenic potential on oral mucosa cells. The observed cellular alterations were significantly lower than those induced by known mutagens, indicating a favorable safety profile for future pharmacological applications .

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